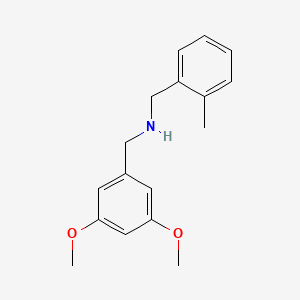![molecular formula C18H18N4O4 B4942571 methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate](/img/structure/B4942571.png)
methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate is a chemical compound with potential applications in scientific research. This compound is known to have a mechanism of action that affects various biochemical and physiological processes in the body. In
Wirkmechanismus
Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate is known to act as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a role in the regulation of glucose metabolism. By inhibiting DPP-4, methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate can increase insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects:
Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate has been shown to have various biochemical and physiological effects. It has been demonstrated to improve glucose tolerance and increase insulin secretion in animal models. Additionally, it has been shown to have anti-inflammatory and anti-fibrotic effects in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate in lab experiments is its potent inhibition of DPP-4. This allows for the investigation of the role of DPP-4 in various physiological processes. One limitation is that this compound may have off-target effects on other enzymes and pathways, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate in scientific research. One potential direction is the investigation of its effects on other physiological processes beyond glucose metabolism. It may also be useful to investigate the potential for combination therapies using this compound and other drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate can be synthesized using a multi-step process. The first step involves the reaction between 2-chloronicotinic acid and sodium azide to form 2-azido-5-chloronicotinic acid. This compound is then reacted with 3-(chloromethyl)phenylboronic acid to form 3-(phenoxymethyl)-2-azido-5-chloronicotinic acid. The final step involves the reaction between 3-(phenoxymethyl)-2-azido-5-chloronicotinic acid and methyl D-alaninate to form methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate.
Wissenschaftliche Forschungsanwendungen
Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate has potential applications in scientific research. This compound is known to have a mechanism of action that affects various biochemical and physiological processes in the body. It can be used to study the effects of certain biochemical pathways on cellular function and to investigate the role of specific proteins in disease processes.
Eigenschaften
IUPAC Name |
methyl (2R)-2-[[5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-12(18(23)24-2)20-15-9-8-13(10-19-15)17-21-16(22-26-17)11-25-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,19,20)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKCFXUZGWIECD-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=NC=C(C=C1)C2=NC(=NO2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC1=NC=C(C=C1)C2=NC(=NO2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B4942508.png)

![1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4942534.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide](/img/structure/B4942561.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942565.png)
![N~3~-acetyl-N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-beta-alaninamide](/img/structure/B4942574.png)

![3-({3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B4942588.png)
